

Prehelminthosporolactone chemical formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Prehelminthosporolactone

Cat. No.: B161939

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Prehelminthosporolactone: A Technical Guide for Researchers

An In-depth Examination of the Phytotoxic Fungal Metabolite

This technical guide provides a comprehensive overview of **Prehelminthosporolactone**, a minor phytotoxic metabolite. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential applications of this natural product. This document details its chemical structure, molecular weight, and available data on its biological effects, alongside methodologies for its study.

Core Chemical and Physical Properties

Prehelminthosporolactone is a sesquiterpenoid lactone. Its fundamental chemical and physical properties are summarized below.

Property	Value	Source
Chemical Formula	C ₁₅ H ₂₂ O ₂	[1]
Molecular Weight	234.33 g/mol	[1]

Biological Activity: Phytotoxicity

Preheminthosporolactone was first isolated from a strain of *Bipolaris* sp., a fungal pathogen of Johnson grass (*Sorghum halepense*).^[1] Its primary reported biological activity is phytotoxicity.

Initial studies have characterized it as a minor phytotoxic metabolite, alongside other compounds produced by the same fungal strain.^[1] The extent and specificity of its phytotoxic effects, as well as its potential activity in other biological systems, remain areas for further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following section outlines the general methodology for the isolation and characterization of **Preheminthosporolactone**, based on standard practices in natural product chemistry.

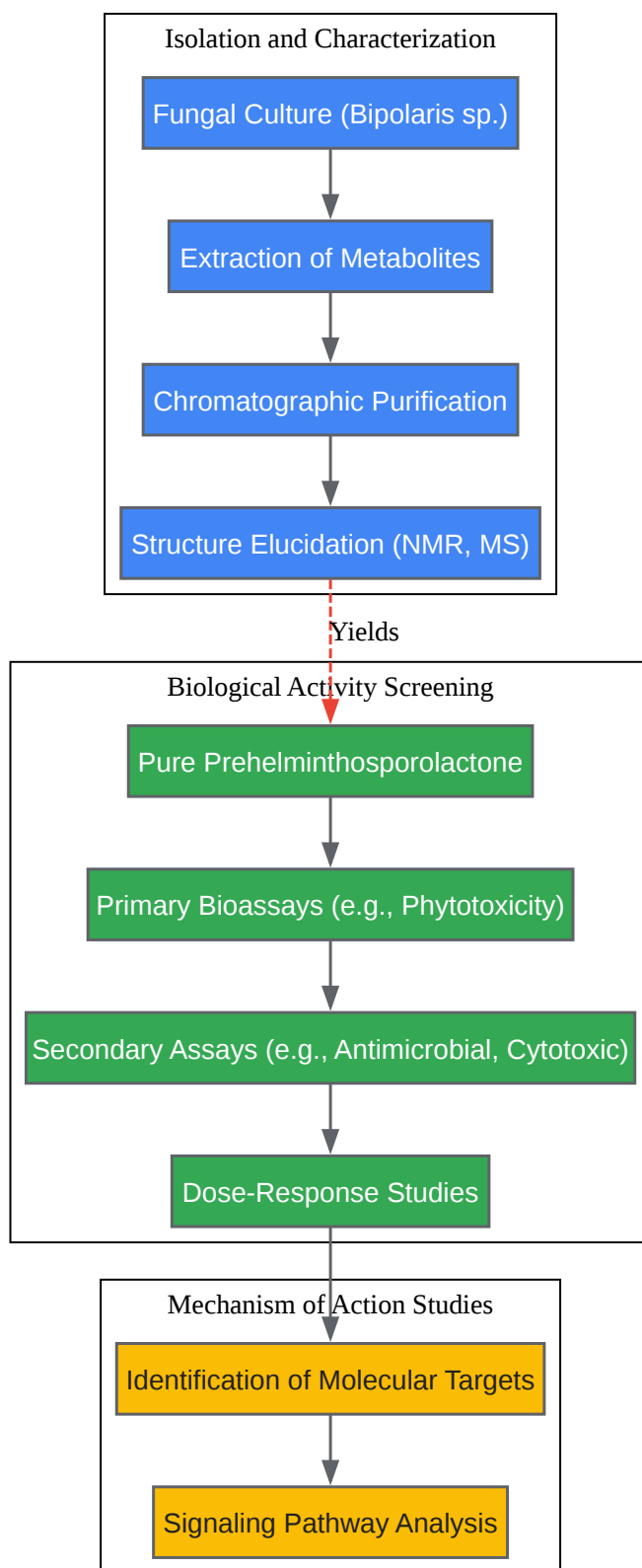
Isolation of **Preheminthosporolactone** from *Bipolaris* sp.

- **Fungal Culture:** *Bipolaris* sp. is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
- **Extraction:** The fungal biomass and/or culture filtrate are extracted using organic solvents, such as ethyl acetate or methanol, to isolate a crude mixture of metabolites.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves:
 - **Column Chromatography:** Using silica gel or other stationary phases to perform an initial fractionation of the extract based on polarity.
 - **High-Performance Liquid Chromatography (HPLC):** Further purification of the fractions containing the target compound to yield pure **Preheminthosporolactone**.
- **Structure Elucidation:** The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

Logical Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of a natural product like **Preheminthosporolactone** for biological activity.



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A generalized workflow for the isolation, characterization, and bioactivity screening of **Prehelminthosporolactone**.

Due to the limited publicly available research on **Prehelminthosporolactone**, specific signaling pathways affected by this molecule have not yet been elucidated. The diagram above represents a logical progression for future research to determine its mechanism of action.

This technical guide serves as a foundational resource on **Prehelminthosporolactone**. Further research is warranted to fully understand its biological activities and potential for applications in agriculture or medicine.

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References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Prehelminthosporolactone chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161939#prehelminthosporolactone-chemical-formula-and-molecular-weight>]

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